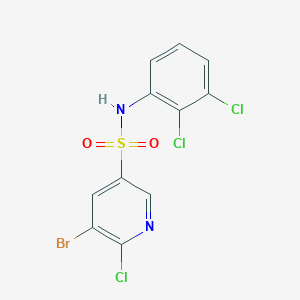![molecular formula C13H7N3 B14214086 4-[(Pyrimidin-5-yl)ethynyl]benzonitrile CAS No. 791104-42-2](/img/structure/B14214086.png)
4-[(Pyrimidin-5-yl)ethynyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Pyrimidin-5-yl)ethynyl]benzonitrile is a chemical compound with the molecular formula C13H7N3. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound features a benzonitrile group attached to a pyrimidinyl ethynyl moiety, making it a versatile molecule for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyrimidin-5-yl)ethynyl]benzonitrile typically involves the coupling of a pyrimidinyl ethynyl derivative with a benzonitrile precursor. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as the use of recyclable catalysts and solvents, are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(Pyrimidin-5-yl)ethynyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Substitution: Ammonia or amines in the presence of catalysts like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or aldehydes.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
4-[(Pyrimidin-5-yl)ethynyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Pyrimidin-5-yl)ethynyl]benzonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity. The ethynyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
4-Ethynylbenzonitrile: Similar structure but lacks the pyrimidinyl group.
Benzonitrile: Lacks both the ethynyl and pyrimidinyl groups.
Pyrimidinyl derivatives: Compounds with similar pyrimidinyl groups but different substituents.
Uniqueness
4-[(Pyrimidin-5-yl)ethynyl]benzonitrile is unique due to the presence of both the pyrimidinyl and ethynyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
791104-42-2 |
|---|---|
Molecular Formula |
C13H7N3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-(2-pyrimidin-5-ylethynyl)benzonitrile |
InChI |
InChI=1S/C13H7N3/c14-7-12-4-1-11(2-5-12)3-6-13-8-15-10-16-9-13/h1-2,4-5,8-10H |
InChI Key |
CGRSYSHFGLWAMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CN=CN=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol](/img/structure/B14214011.png)
![Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B14214015.png)
![3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol](/img/structure/B14214020.png)
![2-[4-(Docosyloxy)phenyl]-1-methylpyrrolidine](/img/structure/B14214022.png)


![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)sulfonyl]methyl]-N-hydroxy-](/img/structure/B14214036.png)
![(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B14214037.png)


![N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14214067.png)

![N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14214078.png)

